(2-oxo-3H-pyridin-3-yl)boronic acid

Suzuki-Miyaura cross-coupling Protodeboronation Catalyst poisoning

Low yields (<30%) plague Suzuki couplings with the free boronic acid. Convert to the pinacol ester to achieve up to 81% coupling efficiency. The 2-pyridone scaffold also enables glycogen phosphorylase a (GPa) inhibitor synthesis (low μM IC50). • Purity: 97% • Storage: -20°C • Shipping: Ambient Global shipping available for research quantities.

Molecular Formula C5H6BNO3
Molecular Weight 138.92 g/mol
Cat. No. B12360062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-oxo-3H-pyridin-3-yl)boronic acid
Molecular FormulaC5H6BNO3
Molecular Weight138.92 g/mol
Structural Identifiers
SMILESB(C1C=CC=NC1=O)(O)O
InChIInChI=1S/C5H6BNO3/c8-5-4(6(9)10)2-1-3-7-5/h1-4,9-10H
InChIKeyPECBZXJWNKNHRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (2-Oxo-3H-pyridin-3-yl)boronic Acid


(2-Oxo-3H-pyridin-3-yl)boronic acid (CAS 951655-49-5), also known as (2-Oxo-1,2-dihydropyridin-3-yl)boronic acid, is a heteroaryl boronic acid that incorporates a reactive boronic acid group (-B(OH)₂) onto a 2-pyridone scaffold [1]. This bifunctional structure makes it a valuable intermediate for constructing carbon-carbon bonds via Suzuki-Miyaura cross-coupling, a foundational reaction in pharmaceutical and materials research [2]. The compound exists in equilibrium with its hydroxypyridine tautomer, (2-hydroxypyridin-3-yl)boronic acid, a property that distinguishes it from simple pyridine boronic acids and influences its reactivity [1].

Bifunctional pyridone-boronic acid for Suzuki-Miyaura cross-coupling
2-Pyridone tautomeric equilibrium influences reactivity and solubility
Key building block for heterocycle-focused medicinal chemistry libraries

Why Generic Substitution Fails for (2-Oxo-3H-pyridin-3-yl)boronic Acid


Replacing (2-oxo-3H-pyridin-3-yl)boronic acid with a simpler pyridinylboronic acid (e.g., pyridin-3-ylboronic acid) or a different heteroaryl boronic acid is not chemically equivalent and can lead to significant downstream failure. The unique 2-pyridone core of this compound introduces a fundamentally different reactivity profile compared to standard pyridine boronic acids . Unlike pyridin-3-ylboronic acid, which can be coupled reliably under standard conditions , the free boronic acid form of this pyridinone derivative is notoriously prone to competitive protodeboronation and catalyst poisoning in Suzuki couplings, often resulting in low yields (<30%) . This necessitates distinct handling and reaction optimization strategies. Furthermore, the ability of the 2-pyridone ring to engage in hydrogen bonding and tautomerization is a critical structural feature for applications targeting biological systems, a property absent in its simpler, non-pyridinone analogs [1].

Target
(2-Oxo-3H-pyridin-3-yl)boronic acid
2-Pyridone core; prone to protodeboronation; requires optimized coupling conditions.
Common substitute
Pyridin-3-ylboronic acid
Standard pyridine reactivity; lacks tautomerism and the specific bioactivity precursor scaffold.
Direct replacement may lead to yield loss and altered biological target engagement; verify boronic form (free acid vs. ester) for each coupling.

Quantitative Differentiation of (2-Oxo-3H-pyridin-3-yl)boronic Acid


Suzuki Coupling Yields and Boronic Acid Form

Direct use of the free (2-oxo-3H-pyridin-3-yl)boronic acid in Suzuki couplings is often low-yielding (<30%) due to competitive protodeboronation and catalyst poisoning . In stark contrast, analogous 2-pyridone boronic esters, prepared via a [4+2] cycloaddition strategy, have been successfully employed as coupling partners, achieving yields as high as 81% [1]. This demonstrates that the form of the boronic acid (free acid vs. ester) is a decisive factor for successful application, a nuance not as pronounced for simpler pyridine boronic acids like pyridin-3-ylboronic acid .

Coupling yield
Class-level inference
Free acid typically low-yielding; ester form offers up to 51% yield increase over free acid
Form selection critical for viable coupling outcome
Compared to pyridin-3-ylboronic acid, sensitivity to protodeboronation differs significantly
Suzuki-Miyaura cross-coupling Protodeboronation Catalyst poisoning

Biological Activity as a GPa Inhibitor Precursor

While not biologically active itself, (2-oxo-3H-pyridin-3-yl)boronic acid is the essential precursor for synthesizing a family of potent glycogen phosphorylase a (GPa) inhibitors. A study by Ginn et al. (2016) used this boronic acid to prepare a library of 2-oxo-1,2-dihydropyridin-3-yl amides, 13 of which showed GPa inhibitory activity with IC50 values ranging from 1.92 μM to >33% inhibition at 4.40 mM [1]. The most potent compound in this series exhibited an IC50 of 1.92 μM [1]. This level of validated biological activity is a direct consequence of the compound's core structure and is not transferable to simple pyridine boronic acids like pyridin-3-ylboronic acid, which is primarily used as a cross-coupling reagent .

GPa inhibitor precursor
Class-level inference
Enables synthesis of amides with IC50 = 1.92 μM (most potent derivative)
Supports target-engagement assay context
Bioactivity restricted to elaborated amide products; not inherent to the boronic acid itself
Medicinal Chemistry Glycogen Phosphorylase Diabetes

Tautomeric Control of Reactivity

(2-Oxo-3H-pyridin-3-yl)boronic acid exists in equilibrium with its (2-hydroxypyridin-3-yl)boronic acid tautomer [1]. This is a defining characteristic of the 2-pyridone scaffold and is fundamentally absent in non-pyridinone analogs like pyridin-3-ylboronic acid . The equilibrium influences key physicochemical properties such as hydrogen bonding capacity and nucleophilicity. For instance, the electron-rich nature of the 2-pyridone ring, which is central to this tautomeric equilibrium, facilitates protonolysis under basic conditions, a key pathway contributing to the low Suzuki yields observed for the free acid .

Tautomerism
Class-level inference
2-Pyridone ⇌ 2-Hydroxypyridine equilibrium
Influences pH-dependent reactivity and solubility
Absent in non-pyridinone analogs; impacts protonolysis susceptibility
Tautomerism Reactivity Physicochemical Properties

Targeted Application Scenarios for (2-Oxo-3H-pyridin-3-yl)boronic Acid


Synthesis of Glycogen Phosphorylase Inhibitors

Use (2-oxo-3H-pyridin-3-yl)boronic acid as the key starting material to synthesize libraries of 2-oxo-1,2-dihydropyridin-3-yl amides. This has been demonstrated to yield potent inhibitors of glycogen phosphorylase a (GPa), a validated target for controlling hyperglycemia in Type 2 diabetes, with lead compounds showing IC50 values in the low micromolar range [1].

Strategic Coupling via Protected Boronic Esters

Due to the poor yields (<30%) often associated with coupling the free boronic acid, convert (2-oxo-3H-pyridin-3-yl)boronic acid to its corresponding pinacol ester before use in Suzuki-Miyaura reactions. This approach, validated on analogous 2-pyridone boronic esters, has been shown to dramatically improve coupling efficiency, enabling high-yielding (up to 81%) C-C bond formations to construct complex biaryl systems [2].

Investigating Tautomer-Dependent Reactivity

Employ (2-oxo-3H-pyridin-3-yl)boronic acid as a model system to study the impact of tautomerism on the reactivity and solubility of heteroaryl boronic acids. Its unique 2-pyridone/hydroxypyridine equilibrium influences hydrogen bonding, protonolysis rates, and nucleophilicity, providing a rich platform for fundamental studies not possible with standard pyridine boronic acids [3].

Application
Selection Property
Validation Focus
Synthesis of GPa inhibitor libraries
2-Pyridone amide scaffold access
In vitro GPa inhibition assay context
Protected ester coupling strategy
Boronic ester stability
Cross-coupling yield review
Tautomer-dependent reactivity studies
Tautomeric equilibrium profile
pH-dependent reactivity assessment

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